1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene
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Overview
Description
1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, methoxy groups, and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene typically involves the iodination of a precursor compound followed by the introduction of methoxy and trifluoromethylthio groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Reduction Reactions: Reduction of the compound can lead to the removal of specific functional groups.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological and chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-3-iodo-6-(fluoromethyl)benzene: Similar structure but with a fluoromethyl group instead of a trifluoromethylthio group.
1,2-Dimethoxy-3-iodo-6-(methylthio)benzene: Contains a methylthio group instead of a trifluoromethylthio group.
Uniqueness
1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1803785-49-0 |
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Molecular Formula |
C9H8F3IO2S |
Molecular Weight |
364.13 g/mol |
IUPAC Name |
1-iodo-2,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-7-5(13)3-4-6(8(7)15-2)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
RIRIIKWRVCODHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)I)SC(F)(F)F |
Origin of Product |
United States |
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